An In-depth Technical Guide to (3S,4R)-4-aminooxan-3-ol Hydrochloride: A Chiral Building Block for Novel Therapeutics
An In-depth Technical Guide to (3S,4R)-4-aminooxan-3-ol Hydrochloride: A Chiral Building Block for Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of (3S,4R)-4-aminooxan-3-ol hydrochloride, a key chiral intermediate in modern medicinal chemistry. We will delve into its chemical and physical properties, explore plausible synthetic and analytical strategies, and discuss its emerging role in the development of innovative therapeutics. This document is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights.
Introduction: The Significance of the Aminotetrahydropyran Scaffold
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of biologically active molecules and marketed drugs. Its non-planar, saturated heterocyclic structure provides an excellent framework for creating three-dimensional diversity, which is crucial for achieving high-affinity and selective interactions with biological targets. The introduction of amino and hydroxyl functional groups onto the THP ring, as seen in (3S,4R)-4-aminooxan-3-ol, further enhances its utility by providing key hydrogen bonding and salt-bridge forming capabilities. The specific trans stereochemistry of the amino and hydroxyl groups in this isomer offers a defined spatial arrangement of these functionalities, making it a valuable building block for the synthesis of complex and stereochemically defined pharmaceutical agents.
Physicochemical Properties
Understanding the fundamental physicochemical properties of (3S,4R)-4-aminooxan-3-ol hydrochloride is essential for its effective use in synthesis and formulation.
| Property | Value | Source |
| IUPAC Name | (3S,4R)-4-aminooxan-3-ol;hydrochloride | [1] |
| Molecular Formula | C5H12ClNO2 | [1] |
| Molecular Weight | 153.61 g/mol | [1][2] |
| CAS Number | 1630815-44-9 | [1][3][4] |
| Parent Compound | trans-4-Aminotetrahydropyran-3-ol | [1] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Expected to be soluble in water and lower alcohols (e.g., methanol, ethanol) and sparingly soluble in non-polar organic solvents. | General knowledge of amino alcohol hydrochlorides |
| pKa | The amine is expected to have a pKa in the range of 8.5-9.5, and the alcohol is expected to have a pKa > 14. (Predicted) | General knowledge |
| Melting Point | Not definitively reported in the searched literature. | |
| Boiling Point | Not reported in the searched literature. |
Synthesis and Manufacturing Considerations
The enantioselective synthesis of (3S,4R)-4-aminooxan-3-ol is a critical aspect of its utility. While a specific, detailed industrial synthesis is proprietary, a plausible and commonly employed strategy involves the stereoselective reduction of a corresponding amino ketone or the ring-opening of a suitable epoxide.
Representative Enantioselective Synthesis Pathway
A logical approach to the synthesis of (3S,4R)-4-aminooxan-3-ol could involve the following key steps, as illustrated in the workflow below. This proposed pathway is based on established chemical principles for the synthesis of similar chiral amino alcohols.
Figure 1: A plausible synthetic workflow for (3S,4R)-4-aminooxan-3-ol hydrochloride.
Causality Behind Experimental Choices:
-
Epoxidation: The initial epoxidation of a readily available starting material like dihydro-2H-pyran creates a key intermediate with two stereocenters. The choice of oxidizing agent can influence the stereochemical outcome.
-
Regio- and Stereoselective Epoxide Opening: The opening of the epoxide with an azide nucleophile is a critical step. The use of a Lewis acid can control the regioselectivity of the attack, and the inherent stereochemistry of the epoxide directs the stereochemical outcome of the resulting amino alcohol. The azide is a safe and efficient precursor to the amine.
-
Reduction of the Azide: The reduction of the azide to the primary amine is a standard and high-yielding transformation. Catalytic hydrogenation (H2, Pd/C) is often preferred for its clean reaction profile and ease of product isolation.
-
Hydrochloride Salt Formation: The formation of the hydrochloride salt is typically performed in the final step to improve the compound's stability, crystallinity, and handling properties.
Purification and Impurity Profile
Purification of the final product and intermediates is crucial to ensure high quality. Common purification techniques for amino alcohols include:
-
Crystallization: This is often the most effective method for obtaining highly pure material, especially for the hydrochloride salt.
-
Column Chromatography: Silica gel chromatography can be used to purify the free base, although care must be taken to avoid product streaking due to the basic nature of the amine. Using a mobile phase containing a small amount of a basic modifier like triethylamine can mitigate this. Ion-exchange chromatography can also be an effective purification method for amino-containing compounds[5].
Potential Impurities:
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Diastereomeric Impurities: Incomplete stereoselectivity in the epoxide opening or other steps can lead to the formation of other stereoisomers.
-
Residual Solvents and Reagents: Solvents and reagents from the synthesis and purification steps may be present in the final product.
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By-products from Side Reactions: Incomplete reactions or side reactions can lead to the formation of various by-products.
Analytical Characterization
A robust set of analytical methods is required to confirm the identity, purity, and enantiomeric excess of (3S,4R)-4-aminooxan-3-ol hydrochloride.
| Analytical Technique | Purpose | Expected Observations/Data |
| 1H NMR | Structural elucidation and confirmation | A complex pattern of signals in the aliphatic region corresponding to the protons on the tetrahydropyran ring. The chemical shifts and coupling constants would be consistent with the trans diaxial or diequatorial arrangement of the amino and hydroxyl groups. |
| 13C NMR | Structural confirmation | Signals corresponding to the five carbon atoms of the tetrahydropyran ring. |
| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak corresponding to the free base (C5H11NO2, MW: 117.15)[6]. |
| Infrared (IR) Spectroscopy | Functional group identification | Characteristic absorption bands for O-H (alcohol), N-H (amine), and C-O (ether) functional groups. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Determination of enantiomeric excess | Separation of the (3S,4R) enantiomer from its (3R,4S) counterpart using a suitable chiral stationary phase. |
| Elemental Analysis | Confirmation of elemental composition | The experimentally determined percentages of C, H, N, Cl, and O should be in close agreement with the theoretical values for C5H12ClNO2. |
Protocol for Chiral HPLC Analysis (Representative)
The determination of enantiomeric purity is critical for any chiral building block. A representative HPLC method for the analysis of a chiral amino alcohol is provided below. This method would require optimization and validation for (3S,4R)-4-aminooxan-3-ol hydrochloride.
Figure 2: A generalized workflow for the chiral HPLC analysis of an amino alcohol.
Method Parameters (to be optimized):
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC) are often effective for the separation of chiral amines and alcohols.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol, isopropanol, or butanol) is typically used. A small amount of an amine modifier (e.g., diethylamine or trifluoroacetic acid) may be added to improve peak shape and resolution.
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.
-
Detection: As the molecule lacks a strong chromophore, UV detection at low wavelengths (e.g., 200-220 nm) or a universal detector like a refractive index (RI) detector or an evaporative light scattering detector (ELSD) would be necessary. Derivatization with a UV-active agent is an alternative strategy.
Applications in Drug Discovery
(3S,4R)-4-aminooxan-3-ol hydrochloride is a valuable building block for the synthesis of complex molecules in drug discovery programs. The defined stereochemistry and the presence of versatile amino and hydroxyl functional groups allow for its incorporation into a wide range of molecular scaffolds.
The aminotetrahydropyran motif is found in a number of biologically active compounds. For instance, the structurally related (3S,4R)-3-fluorooxan-4-yl]amino moiety is a key component of a potent and selective inhibitor of a protein kinase developed for the treatment of cancer[7]. This highlights the importance of this specific stereochemical arrangement for achieving desired pharmacological activity.
The sp3-rich nature of the tetrahydropyran ring is increasingly sought after in modern drug discovery to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability, and to explore new chemical space[8][9]. The amino and hydroxyl groups of (3S,4R)-4-aminooxan-3-ol provide convenient handles for further chemical modification, enabling the generation of diverse libraries of compounds for high-throughput screening.
Safety and Handling
(3S,4R)-4-aminooxan-3-ol hydrochloride is classified as an irritant. Based on GHS classifications, it is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1].
Recommended Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
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Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the material and place it in a sealed container for disposal.
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety and handling information.
Conclusion
(3S,4R)-4-aminooxan-3-ol hydrochloride is a chiral building block with significant potential in the field of drug discovery and development. Its well-defined stereochemistry, coupled with the versatile reactivity of its amino and hydroxyl functional groups, makes it an attractive starting material for the synthesis of novel and complex therapeutic agents. While a comprehensive public dataset on all of its chemical and physical properties is still emerging, the foundational knowledge of its structure and the general principles of its synthesis and analysis provide a strong basis for its application in research. As the demand for stereochemically pure and three-dimensionally complex molecules in drug discovery continues to grow, the importance of chiral intermediates like (3S,4R)-4-aminooxan-3-ol hydrochloride is set to increase.
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